molecular formula C13H18N2O2 B13719104 4,4-Dimethyl-1-(2-nitrophenyl)piperidine

4,4-Dimethyl-1-(2-nitrophenyl)piperidine

Cat. No.: B13719104
M. Wt: 234.29 g/mol
InChI Key: UUZAWDIUXZEDFH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(2-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine typically involves the nitration of a suitable precursor followed by cyclization. One common method is the nitration of 1,4-dimethoxybenzene to obtain 2,5-dimethoxy-4-nitrophenyl derivatives, which are then reacted with piperidine under reflux conditions to yield the desired product . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as benzene or toluene for the cyclization step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Dimethyl-1-(2-nitrophenyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(2,4-Dinitrophenyl)piperidine
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
  • 1-(4-Nitrophenyl)piperidine

Comparison: 4,4-Dimethyl-1-(2-nitrophenyl)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other nitrophenyl piperidine derivatives, it may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the dimethyl groups can also affect its solubility and stability.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4,4-dimethyl-1-(2-nitrophenyl)piperidine

InChI

InChI=1S/C13H18N2O2/c1-13(2)7-9-14(10-8-13)11-5-3-4-6-12(11)15(16)17/h3-6H,7-10H2,1-2H3

InChI Key

UUZAWDIUXZEDFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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